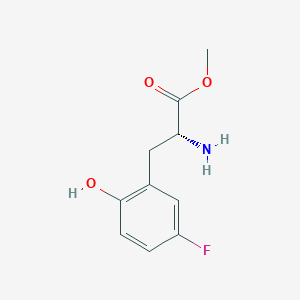
(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with a methoxycarbonyl group and an amino group, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane-1,2-dicarboxylic acid.
Protection of Carboxyl Groups: One of the carboxyl groups is protected using a methoxycarbonyl group.
Amination: The protected intermediate undergoes amination to introduce the amino group.
Deprotection: The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane-1,2-dicarboxylic acid: A precursor in the synthesis of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.
(1R,2R)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid: The enantiomer of the target compound.
Cyclopentane-1-carboxylic acid: A simpler analog with fewer functional groups.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the presence of both methoxycarbonyl and amino groups. This combination of features makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H13NO4 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(1S,2S)-2-(methoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)9-6-4-2-3-5(6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1 |
Clé InChI |
RYNSHRQTINMACX-WDSKDSINSA-N |
SMILES isomérique |
COC(=O)N[C@H]1CCC[C@@H]1C(=O)O |
SMILES canonique |
COC(=O)NC1CCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide](/img/structure/B13052040.png)


![Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate](/img/structure/B13052056.png)

![Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052067.png)



![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)

![Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13052104.png)
![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)

